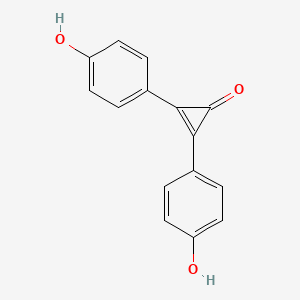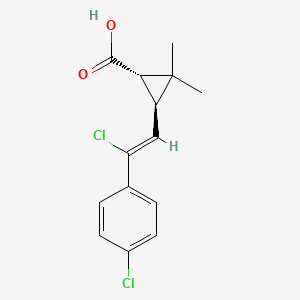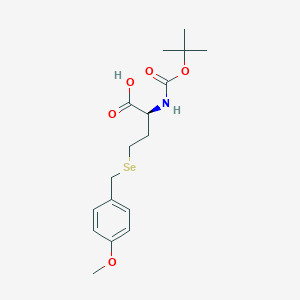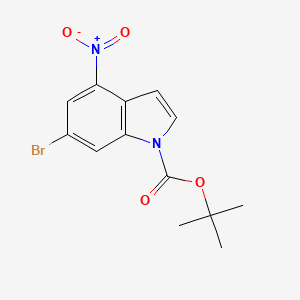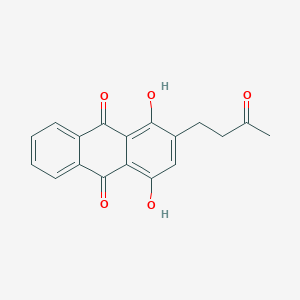
1,4-Dihydroxy-2-(3-oxobutyl)anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dihydroxy-2-(3-oxobutyl)anthracene-9,10-dione is an anthraquinone derivative Anthraquinones are a class of naturally occurring organic compounds that are widely distributed in nature, particularly in plants They are known for their vibrant colors and have been used historically as dyes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydroxy-2-(3-oxobutyl)anthracene-9,10-dione typically involves the functionalization of the anthraquinone core. One common method is the Friedel-Crafts acylation, where the anthraquinone is reacted with an appropriate acylating agent in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require a controlled temperature to ensure the desired substitution occurs at the correct position on the anthraquinone ring .
Industrial Production Methods
Industrial production of anthraquinone derivatives, including this compound, often involves large-scale oxidation processes. For example, the oxidation of anthracene in the presence of a catalyst such as vanadium pentoxide at high temperatures can yield various anthraquinone derivatives . These processes are optimized for high yield and purity, making them suitable for commercial applications.
化学反应分析
Types of Reactions
1,4-Dihydroxy-2-(3-oxobutyl)anthracene-9,10-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the quinone structure to a hydroquinone, altering its chemical properties.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Lewis acids such as aluminum chloride are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield more highly substituted anthraquinones, while reduction can produce hydroquinone derivatives .
科学研究应用
1,4-Dihydroxy-2-(3-oxobutyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.
作用机制
The mechanism by which 1,4-Dihydroxy-2-(3-oxobutyl)anthracene-9,10-dione exerts its effects involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as topoisomerases, which are essential for DNA replication and transcription. This inhibition can lead to the disruption of cellular processes and ultimately cell death, making it a potential anticancer agent . Additionally, its ability to generate reactive oxygen species can contribute to its antibacterial and antifungal activities .
相似化合物的比较
Similar Compounds
1,4-Dihydroxyanthraquinone (Quinizarin): Similar in structure but lacks the 3-oxobutyl group.
1,8-Dihydroxyanthraquinone (Dantron): Another anthraquinone derivative with hydroxyl groups at different positions.
2,6-Dihydroxyanthraquinone (Anthraflavic Acid): Differently substituted anthraquinone with hydroxyl groups at the 2 and 6 positions.
Uniqueness
1,4-Dihydroxy-2-(3-oxobutyl)anthracene-9,10-dione is unique due to the presence of the 3-oxobutyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its ability to interact with specific molecular targets, making it a valuable compound for research and industrial applications .
属性
CAS 编号 |
69960-30-1 |
|---|---|
分子式 |
C18H14O5 |
分子量 |
310.3 g/mol |
IUPAC 名称 |
1,4-dihydroxy-2-(3-oxobutyl)anthracene-9,10-dione |
InChI |
InChI=1S/C18H14O5/c1-9(19)6-7-10-8-13(20)14-15(16(10)21)18(23)12-5-3-2-4-11(12)17(14)22/h2-5,8,20-21H,6-7H2,1H3 |
InChI 键 |
WIRYNJASQBKFAN-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CCC1=CC(=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![17-Acetyl-17-ethyl-10,13-dimethyl-6-nitro-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13134832.png)



![(1R,18S,25R,29R)-27-phenyl-4,16-dithia-27-azaoctacyclo[16.6.5.02,17.03,15.05,14.07,12.019,24.025,29]nonacosa-2(17),3(15),5,7,9,11,13,19,21,23-decaene-26,28-dione](/img/structure/B13134845.png)
![3-Methyl-6-nitrobenzo[d]isoxazole](/img/structure/B13134849.png)

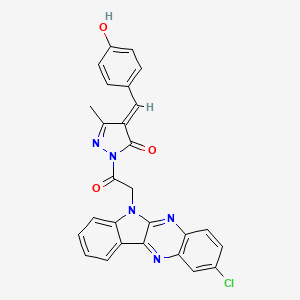
![2-[(5Z)-5-[[15-[(Z)-[6-(dicyanomethylidene)-4-oxocyclopenta[c]thiophen-5-ylidene]methyl]-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-4-oxocyclopenta[c]thiophen-6-ylidene]propanedinitrile](/img/structure/B13134862.png)
